molecular formula C16H13N5O2S B3001239 N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396884-88-0

N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B3001239
CAS RN: 1396884-88-0
M. Wt: 339.37
InChI Key: DGNXAAHSKCJEGR-UHFFFAOYSA-N
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Description

The compound N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a derivative of benzothiazole and azetidin-2-one classes. These derivatives are known for their potential biological activities, including antimicrobial and antidiabetic properties. The benzothiazole moiety, in particular, is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring compounds and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives, which are closely related to the compound , typically involves the condensation of hydrazine carboxamide derivatives with various nucleophiles. In one study, a series of novel azetidin-2-ones were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . Another related synthesis pathway includes the condensation of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with different nucleophiles to yield benzazole, thiazolidinone, and azetidin-2-one derivatives . These methods highlight the versatility of the azetidin-2-one scaffold in creating a diverse array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using analytical and spectral methods, which may include NMR, IR, and mass spectrometry. These techniques ensure the correct identification of the synthesized molecules and their structural integrity. The presence of the benzothiazole and azetidin-2-one moieties suggests that the compound would exhibit a planar structure conducive to stacking interactions, which could be beneficial for binding to biological targets .

Chemical Reactions Analysis

The chemical reactivity of azetidin-2-one derivatives is influenced by the presence of the benzothiazole moiety. These compounds can undergo various chemical reactions with N-nucleophiles, leading to the formation of different derivatives with potential biological activities. For instance, the reaction of certain precursors with anilines, hydrazine, and other nucleophiles can afford corresponding derivatives with varied substituents, which can significantly alter their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one and benzothiazole derivatives are typically characterized by their moderate to good solubility in DMSO, which is important for biological assays. The antimicrobial properties of these compounds have been investigated, showing moderate to good inhibition against a range of pathogenic bacterial and fungal strains. This suggests that the derivatives have a broad spectrum of activity and could be further optimized for increased potency . Additionally, some derivatives have shown remarkable antihyperglycemic and renoprotective activities, indicating their potential use in the treatment of diabetes and kidney-related diseases .

Scientific Research Applications

Synthesis and Characterization

A range of organic compounds, including N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide derivatives, have been synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These compounds are of interest due to their potential antibacterial, antifungal, and anticancer properties (Senthilkumar, Umarani, & Satheesh, 2021).

Antimicrobial Activity

Several studies have reported on the antimicrobial activities of benzothiazole and pyrazole derivatives. For instance, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives demonstrated moderate to good inhibition against a range of pathogenic bacterial and fungal strains (Gilani et al., 2016). Another study focused on the synthesis and antimicrobial screening of novel 6-fluorobenzothiazole substituted pyrazole analogues, showing potent activity against standard drugs (Raparla et al., 2013).

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a significant focus, with compounds exhibiting promising activity against various cancer cell lines. For example, synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity, indicating their potential in anticancer research (Hebishy, Salama, & Elgemeie, 2020).

Antiviral and Other Biological Activities

Research also extends to the antiviral properties and other biological activities of these compounds. Novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units have been synthesized and evaluated for their cytotoxicity and apoptotic activity, revealing potential anticancer compounds with significant activity against various cancer cell lines (Liu et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-14(20-16-19-11-3-1-2-4-13(11)24-16)10-8-21(9-10)15(23)12-7-17-5-6-18-12/h1-7,10H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXAAHSKCJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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